Boc-Cys(Acm,O)-OH

Description

Overview of Boc-Cys(Acm,O)-OH as a Cysteine Derivative

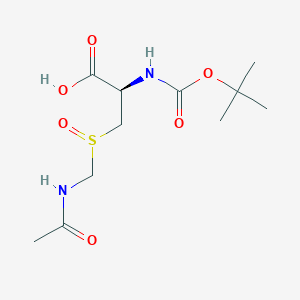

This compound is a derivative of the amino acid L-cysteine, engineered with specific chemical modifications to control its reactivity during complex chemical syntheses. Its full chemical name is N-tert-Butoxycarbonyl-S-acetamidomethyl-L-cysteine sulfoxide (B87167). jst.go.jp The structure features three key modifications to the parent cysteine molecule:

N-terminal Protection (Boc group) : The amino group is protected by a tert-butoxycarbonyl (Boc) group. This is a widely used acid-labile protecting group in peptide synthesis, preventing the amine from forming unwanted peptide bonds. wikipedia.org

Side-Chain Protection (Acm group) : The highly reactive thiol (-SH) group on the cysteine side chain is protected by an acetamidomethyl (Acm) group. The Acm group is stable under many conditions used in peptide synthesis, including the acidic conditions used to remove the Boc group. bachem.comresearchgate.net

Sulfoxide Modification : The sulfur atom of the S-acetamidomethylcysteine is oxidized to a sulfoxide. This oxidation is a critical feature, as it alters the chemical properties and reactivity of the side chain, distinguishing it from the standard Boc-Cys(Acm)-OH. jst.go.jp

These combined modifications make this compound a specialized building block for researchers.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Full Name | N-tert-Butoxycarbonyl-S-acetamidomethyl-L-cysteine sulfoxide |

| Abbreviation | This compound |

| Parent Amino Acid | L-Cysteine |

| N-terminal Protecting Group | tert-Butoxycarbonyl (Boc) |

| Side-Chain Protecting Group | Acetamidomethyl (Acm) |

| Key Modification | Sulfoxide |

This table is generated based on the deconstruction of the chemical name and information from cited research. jst.go.jp

Significance in Peptide and Protein Chemistry Research

The significance of this compound lies in the unique chemical behavior imparted by the sulfoxide group. While the standard Boc-Cys(Acm)-OH is a common reagent, its oxidized form is used in more niche research applications. The presence of the sulfoxide changes how the Acm-protected side chain reacts under various deprotection conditions.

Research has shown that the sulfoxide of S-acetamidomethylcysteine behaves differently when subjected to standard deprotection reagents. jst.go.jp For instance, reagents like mercuric acetate (B1210297) and iodine, which are typically used to remove the Acm group from a standard Cys(Acm) residue, fail to cleave the protecting group from the sulfoxide form. jst.go.jp This altered reactivity can be exploited in complex synthetic strategies where selective manipulation of different cysteine residues is required.

Furthermore, studies using strong acids like hydrogen fluoride (B91410) in the presence of scavengers (e.g., anisole) revealed that the sulfoxide could be partially converted to other cysteine derivatives, indicating a distinct reaction pathway compared to its non-oxidized counterpart. jst.go.jp The interaction with reducing agents also differs, further highlighting its potential as a specialized tool for chemists designing intricate synthesis routes where standard protecting group strategies are insufficient.

Historical Context of Cysteine Protecting Groups in Peptide Synthesis

The development of this compound is rooted in the long history of challenges associated with synthesizing cysteine-containing peptides. The thiol side chain of cysteine is highly reactive and prone to oxidation, making its protection mandatory during peptide synthesis to prevent unwanted side reactions and ensure the formation of the correct disulfide bonds. bachem.comrsc.org

Historically, the S-benzyl group was one of the first important protecting groups for cysteine, but its removal required harsh conditions. thieme-connect.de The evolution of peptide synthesis, particularly the advent of solid-phase peptide synthesis (SPPS), drove the need for a wider array of protecting groups with varied chemical stabilities. rsc.org This led to the concept of "orthogonal protection," where different protecting groups on a single peptide chain can be removed selectively under specific, non-overlapping conditions. researchgate.netbiotage.com Orthogonal strategies are paramount for synthesizing complex peptides with multiple disulfide bridges, as they allow for controlled, regioselective formation of each bond. wikipedia.org

The acetamidomethyl (Acm) group, introduced in the late 1960s, became a valuable tool in this context. bachem.comresearchgate.net It is stable to the trifluoroacetic acid (TFA) used for Boc group removal in Boc-based SPPS and can be removed later using specific reagents like mercury(II) acetate or iodine, allowing for purification of the protected peptide before disulfide bond formation. bachem.comsigmaaldrich.com The development of derivatives like this compound represents a further refinement in this field, offering chemists a building block with unique reactivity profiles for highly specialized applications and advanced synthetic puzzles. jst.go.jp

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(acetamidomethylsulfinyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O6S/c1-7(14)12-6-20(18)5-8(9(15)16)13-10(17)19-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)/t8-,20?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEUQBJGDKCBAI-RQJNJCINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCS(=O)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCS(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthesis and Preparation Methodologies for Boc Cys Acm,o Oh

Established Synthetic Routes to N-Boc-S-(acetamidomethyl)-L-cysteine

The journey to Boc-Cys(Acm,O)-OH begins with the synthesis of its non-oxidized precursor, N-Boc-S-(acetamidomethyl)-L-cysteine, commonly known as Boc-Cys(Acm)-OH. p3bio.compeptide.com The primary and most established route involves the S-alkylation of cysteine with an acetamidomethylating agent, followed by the protection of the α-amino group.

A widely used method for preparing the S-protected cysteine, H-Cys(Acm)-OH, involves the acid-catalyzed reaction of L-cysteine with N-(hydroxymethyl)acetamide. thieme-connect.deorgsyn.org This reaction is typically performed in aqueous hydrochloric acid, trifluoroacetic acid (TFA), or a mixture of trifluoromethanesulfonic acid (TfOH) and TFA. thieme-connect.de An alternative, milder method utilizes benzotriazole (B28993) as a synthetic auxiliary to generate the acetamidomethylating agent, which then reacts with cysteine in aqueous dioxane. thieme-connect.de

Once H-Cys(Acm)-OH is synthesized and purified, the tert-butoxycarbonyl (Boc) protecting group is introduced to the α-amino group. This is a standard procedure in peptide chemistry, often employing di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions to yield the final precursor, Boc-Cys(Acm)-OH. thieme-connect.dechemsrc.com

Precursor Chemistry in this compound Synthesis

The direct precursor to this compound is Boc-Cys(Acm)-OH. The key transformation is the selective oxidation of the thioether group within the S-acetamidomethyl moiety to a sulfoxide (B87167). This step is critical and requires an oxidizing agent that is potent enough to oxidize the sulfur atom but mild enough to avoid over-oxidation to the sulfone and to leave the other functional groups—namely the Boc-protecting group and the carboxylic acid—intact. jst.go.jprsc.org

Research has demonstrated that sodium perborate (B1237305) (NaBO₃) is an effective reagent for this specific oxidation. jst.go.jp The reaction involves treating Boc-Cys(Acm)-OH with sodium perborate to yield the desired sulfoxide, this compound. jst.go.jp This method highlights the delicate nature of the synthesis, where chemoselectivity is paramount.

Table 1: Key Precursors in the Synthesis of this compound

| Precursor Name | Chemical Formula | Role in Synthesis |

| L-Cysteine | C₃H₇NO₂S | Starting amino acid. |

| N-(hydroxymethyl)acetamide | C₃H₇NO₂ | Acetamidomethylating agent for the thiol group. thieme-connect.deorgsyn.org |

| H-Cys(Acm)-OH | C₆H₁₂N₂O₃S | S-protected cysteine intermediate. thieme-connect.de |

| Boc-Cys(Acm)-OH | C₁₁H₂₀N₂O₅S | Immediate precursor for oxidation. jst.go.jpsigmaaldrich.com |

Optimization of Reaction Conditions for this compound Preparation

The critical step in preparing this compound is the oxidation of Boc-Cys(Acm)-OH. Optimization of this reaction is essential to maximize the yield of the sulfoxide and minimize byproducts, such as the corresponding sulfone.

In a documented synthesis, the oxidation of Boc-Cys(Acm)-OH was successfully achieved using sodium perborate. jst.go.jp While the specific report does not detail an extensive optimization study, general principles for such oxidations can be applied. Key parameters to consider for optimization include:

Oxidant Stoichiometry: Using a precise molar equivalent of the oxidizing agent is crucial. An excess may lead to over-oxidation to the sulfone, while an insufficient amount will result in an incomplete reaction.

Temperature: Thioether oxidations are often exothermic. Maintaining a controlled temperature, typically at or below room temperature, is necessary to prevent side reactions and decomposition. researchgate.net

Solvent System: The choice of solvent must ensure the solubility of both the substrate and the oxidant while being inert to the reaction conditions.

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is vital to determine the optimal reaction time, ensuring complete conversion of the starting material without significant byproduct formation. google.com

In related research on the oxidation of other S-protected cysteine derivatives, reagents like hydrogen peroxide and various peroxy acids have been used. rsc.orgacs.org The conditions for these reactions often require careful control of pH and temperature to achieve the desired sulfoxide selectively. For instance, the oxidation of S-p-methoxybenzyl cysteine, Cys(MBzl), derivatives to the sulfoxide has been achieved using reagents like trifluoromethanesulfonic acid (TFMSA) or methanesulfonic acid (MSA) under specific conditions. nii.ac.jpnih.gov These studies underscore the importance of fine-tuning reaction parameters for each specific substrate.

Table 2: Reaction Conditions for the Synthesis of this compound

| Step | Reagents & Conditions | Product | Reference |

| S-Acetamidomethylation | L-cysteine, N-(hydroxymethyl)acetamide, HCl (aq.) | H-Cys(Acm)-OH | thieme-connect.deorgsyn.org |

| N-Protection | H-Cys(Acm)-OH, Boc₂O | Boc-Cys(Acm)-OH | thieme-connect.de |

| Oxidation | Boc-Cys(Acm)-OH, Sodium Perborate (NaBO₃) | This compound | jst.go.jp |

Scale-Up Considerations in Research-Oriented Synthesis

Scaling up the synthesis of this compound from milligram to gram or multi-gram quantities for research use introduces several challenges that must be addressed to ensure safety, efficiency, and product consistency.

Purification: While small-scale synthesis may rely on standard laboratory chromatography, larger scales often necessitate alternative purification methods. Precipitation and recrystallization are preferable as they are more time- and cost-effective. acs.org For the synthesis of the precursor H-Cys(Acm)-OH, recrystallization is a key purification step to remove side products. thieme-connect.de

Temperature Control: The exothermic nature of oxidation reactions becomes a more significant concern on a larger scale. acs.org Inadequate heat dissipation can lead to a runaway reaction, reducing yield and potentially creating safety hazards. Therefore, a robust cooling system and controlled, slow addition of reagents are critical.

Reaction Monitoring: Consistent and reliable in-process monitoring is essential to track the reaction's progress and ensure batch-to-batch consistency. Techniques like HPLC are invaluable for this purpose. google.com

Handling of Reagents: Scaling up involves handling larger quantities of potentially hazardous chemicals. Appropriate personal protective equipment and engineering controls, such as fume hoods, are mandatory. sigmaaldrich.com

The synthesis of specialized amino acid derivatives like this compound is a precise process that builds upon established methodologies in peptide chemistry. From the careful S-alkylation and N-protection of cysteine to the selective oxidation to form the sulfoxide, each step requires meticulous control over reaction conditions to achieve the desired product in good yield and purity, especially when considering synthesis on a research-relevant scale.

Table of Compounds

| Abbreviation/Name | Full Chemical Name |

| Acm | Acetamidomethyl |

| Boc | tert-Butoxycarbonyl |

| Boc-Cys(Acm)-OH | N-α-t-Boc-S-acetamidomethyl-L-cysteine |

| This compound | N-α-t-Boc-S-acetamidomethyl-L-cysteine sulfoxide |

| Boc₂O | Di-tert-butyl dicarbonate |

| Cys(MBzl) | S-p-methoxybenzyl cysteine |

| H-Cys(Acm)-OH | S-acetamidomethyl-L-cysteine |

| HPLC | High-Performance Liquid Chromatography |

| MSA | Methanesulfonic acid |

| NaBO₃ | Sodium perborate |

| TFA | Trifluoroacetic acid |

| TFMSA | Trifluoromethanesulfonic acid |

| TLC | Thin-Layer Chromatography |

Iii. Chemical Reactivity and Transformation Mechanisms of Boc Cys Acm,o Oh

General Reactivity Profile of Boc-Cys(Acm,O)-OH

This compound is a trifunctional molecule, with the reactivity of its carboxylic acid, N-protected amine, and S-protected thiol groups dictating its chemical behavior. The carboxylic acid can be activated for peptide bond formation, while the N-α-Boc and S-Acm protecting groups offer stability under specific conditions and can be selectively removed to unmask the reactive amine and thiol functionalities, respectively. The strategic employment of these protecting groups is central to its role in both solution-phase and solid-phase peptide synthesis (SPPS). google.comgoogle.com

The general stability of the Acm group to the acidic conditions required for Boc removal, and vice versa, is a key feature. peptide.comresearchgate.net This orthogonality allows for the incorporation of the cysteine residue into a peptide chain, followed by the selective removal of the N-terminal Boc group for chain elongation, while the S-Acm group remains intact.

N-alpha Boc Protecting Group Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines in organic synthesis. wikipedia.org Its steric bulk and electronic properties render the protected amine less reactive under many conditions.

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). wikipedia.orgfishersci.co.uk The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which facilitates its fragmentation. This leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. total-synthesis.com

A potential complication during Boc deprotection is the reaction of the liberated tert-butyl cation with nucleophilic residues in the peptide chain, such as methionine or tryptophan. total-synthesis.comacsgcipr.org To prevent these side reactions, scavengers like anisole, thioanisole, or cresol (B1669610) are often added to the deprotection cocktail to trap the tert-butyl cation. wikipedia.orgacsgcipr.org

Table 1: Common Reagents for N-Boc Deprotection

| Reagent | Conditions | Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) | Typically 25-50% in DCM | Standard and efficient method. wikipedia.org |

| Hydrochloric acid (HCl) | In solvents like methanol (B129727) or dioxane | An alternative to TFA. wikipedia.orgresearchgate.net |

| Aluminum chloride (AlCl₃) | Allows for selective cleavage in the presence of other acid-sensitive groups. wikipedia.org | |

| Trimethylsilyl (B98337) iodide (TMSI) | Followed by methanolysis | A milder alternative for sensitive substrates. wikipedia.org |

This table provides a summary of common reagents and conditions for the removal of the N-Boc protecting group.

The selective removal of the Boc group in the presence of the S-Acm group is a cornerstone of its utility. The Acm group is generally stable to the acidic conditions used for Boc deprotection, such as treatment with TFA. peptide.comresearchgate.net This allows for the iterative deprotection of the N-terminus and subsequent peptide bond formation in SPPS without premature cleavage of the thiol protecting group.

However, prolonged exposure to strong acids can lead to partial removal of the Acm group. nih.gov Therefore, the conditions for Boc deprotection are often optimized to ensure complete removal of the Boc group while minimizing any impact on the Acm group. This typically involves using the minimum necessary concentration of acid and reaction time.

S-acetamidomethyl (Acm) Protecting Group Chemistry

The S-acetamidomethyl (Acm) group is a valuable thiol protecting group in peptide synthesis due to its unique stability and deprotection profile.

The Acm group exhibits remarkable stability under a wide range of conditions commonly employed in peptide synthesis. It is stable to both acidic and basic conditions, including the repetitive TFA treatments used in Boc-based SPPS and the basic conditions (e.g., piperidine) used in Fmoc-based SPPS. peptide.comresearchgate.net This stability allows for the synthesis of a fully protected peptide chain with the Acm group intact, which can then be deprotected at a later stage. bachem.com

While generally stable to acid, some studies have reported unexpected lability of the Acm group under certain acidolysis conditions, leading to side reactions such as tyrosine ring alkylation and disulfide bond formation. nih.gov These side reactions can often be suppressed by performing the cleavage at higher dilutions and including scavengers like phenol (B47542) in the reaction mixture. nih.gov

The removal of the Acm group is typically achieved through treatment with electrophilic reagents, often heavy metal-based, or through oxidative methods.

Table 2: Reagents for S-Acm Deprotection

| Reagent | Conditions | Notes |

|---|---|---|

| Mercury(II) acetate (B1210297) | pH 4 | Effective but toxic. peptide.compeptide.com |

| Silver(I) tetrafluoroborate (B81430) or trifluoromethanesulfonate (B1224126) | Cold TFA | Can also partially remove other protecting groups. peptide.comsigmaaldrich.com |

| Iodine (I₂) | Methanol or aqueous acetic acid | Often leads to simultaneous disulfide bond formation. peptide.comresearchgate.net |

| Thallium(III) trifluoroacetate (B77799) | TFA | Can also lead to disulfide formation. peptide.com |

| N-Chlorosuccinimide (NCS) | Aqueous conditions | Allows for on-resin removal and is compatible with other Cys protecting groups. mdpi.com |

This table summarizes various reagents and conditions for the deprotection of the S-Acm group from cysteine residues.

The most common method for Acm removal involves treatment with mercury(II) acetate at pH 4, followed by the addition of a thiol scavenger like β-mercaptoethanol. peptide.compeptide.com However, due to the toxicity of mercury compounds, alternative methods have been developed. Silver salts, such as silver(I) tetrafluoroborate, in cold TFA are also effective. peptide.comsigmaaldrich.com

Iodine is another widely used reagent for Acm deprotection. researchgate.net A key feature of iodine-mediated deprotection is that it often leads to the simultaneous oxidation of the liberated thiol to form a disulfide bond, which is particularly useful for the synthesis of cyclic peptides. peptide.compeptide.com The reaction rate is highly dependent on the solvent, with faster reactions observed in polar solvents like aqueous methanol or acetic acid. sigmaaldrich.com

More recently, methods using N-halosuccinimides, such as N-chlorosuccinimide (NCS), have been developed. mdpi.com These reagents offer the advantage of on-resin deprotection and can be used selectively in the presence of other cysteine protecting groups. mdpi.com A mild deprotection method using copper(II) sulfate (B86663) in the presence of a 1,2-aminothiol under aerobic conditions has also been reported. rsc.org

Mechanistic Insights into Acm Cleavage

The cleavage of the S-Acm bond by different reagents proceeds through distinct mechanisms.

Iodine-Mediated Cleavage: The mechanism is believed to involve the electrophilic attack of iodine on the sulfur atom, leading to a sulfenyl iodide intermediate. This intermediate is then susceptible to nucleophilic attack by another thiol, resulting in the formation of a disulfide bond and the release of the Acm moiety.

Metal-Mediated Deprotection: With heavy metals like mercury(II) or silver(I), the mechanism involves the coordination of the metal ion to the sulfur atom of the Acm group. This coordination weakens the S-C bond, facilitating its cleavage to form a metal-thiolate complex. Subsequent treatment with a reducing agent like DTT displaces the metal and generates the free thiol. rsc.orgpeptide.com For palladium-mediated deprotection, the precise mechanism is complex but is understood to involve the interaction of the Pd(II) complex with the sulfur atom, leading to bond cleavage. researchgate.netnih.gov

Thallium(III) Trifluoroacetate-Mediated Deprotection: The Tl(III) reagent acts as a strong oxidant and Lewis acid. It is proposed to coordinate to the sulfur atom, facilitating the cleavage of the S-Acm bond and promoting oxidative cyclization to the disulfide.

Orthogonality with Other Protecting Groups

A key advantage of the Acm group is its orthogonality with many other protecting groups used in peptide synthesis. rsc.orgbachem.comnih.govpsu.edu This means it can be selectively removed without affecting other protecting groups, enabling the regioselective formation of multiple disulfide bonds. rsc.orgbachem.com The Acm group is stable to the acidic conditions used to remove acid-labile groups like trityl (Trt) and tert-butyl (tBu), and to the basic conditions used for Fmoc group removal. rsc.orgpeptide.com This orthogonality is crucial for the synthesis of complex peptides and proteins containing multiple disulfide bridges. rsc.orgnih.gov

| Acm Deprotection Reagent | Stable Protecting Groups | Labile Protecting Groups |

|---|---|---|

| Iodine | Boc, Fmoc, tBu | Trt (can be labile) |

| Hg(OAc)₂ | Boc, Fmoc | tBu (can be labile), Trt (can be labile) |

| AgBF₄/TFA | Boc, Fmoc | Trt |

| Palladium(II) Complexes | Boc, Fmoc, tBu | - |

| Tl(TFA)₃ | Boc, Fmoc, tBu | - |

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group of this compound is the site of peptide bond formation. For this to occur, the carboxyl group must first be activated. Common activation methods used in solid-phase peptide synthesis (SPPS) and solution-phase synthesis include the formation of active esters or the use of carbodiimides or uronium/aminium salts. capes.gov.bracs.org For instance, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium salts such as HBTU, HATU, or PyAOP, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt), are used to facilitate the formation of an amide bond with the free amino group of another amino acid or a growing peptide chain. capes.gov.bracs.org

Stereochemical Integrity during Transformations

Maintaining the stereochemical integrity of the α-carbon of the cysteine residue is critical during all chemical transformations. Cysteine derivatives are known to be particularly susceptible to racemization, especially during the activation and coupling steps of peptide synthesis. bachem.comcapes.gov.bracs.orgpeptide.com The extent of racemization can be influenced by several factors, including the choice of coupling reagents, the base used, preactivation times, and the solvent. capes.gov.bracs.org

For example, the use of strong bases like N,N-diisopropylethylamine (DIEA) and prolonged preactivation times with phosphonium (B103445) or aminium salt-based coupling reagents can lead to significant levels of racemization. capes.gov.bracs.org Strategies to minimize racemization include:

Avoiding preactivation steps. capes.gov.bracs.org

Using weaker bases such as 2,4,6-trimethylpyridine (B116444) (collidine). bachem.comcapes.gov.bracs.org

Reducing the amount of base used. capes.gov.bracs.org

Employing less polar solvents like a mixture of dichloromethane (DCM) and DMF. capes.gov.bracs.org

Using coupling methods like those involving carbodiimides with HOBt or HOAt in the absence of a base. bachem.com

The Acm protecting group itself has been shown to reduce the tendency for racemization compared to other thiol protecting groups like trityl (Trt). bachem.com

Iv. Application in Advanced Peptide and Protein Synthetic Strategies

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. rsc.org The choice of protecting groups for the N-terminus and reactive side chains is critical to the success of the synthesis. Boc-Cys(Acm)-OH is valued for its compatibility with the two major SPPS strategies: Boc/Benzyl (Boc/Bz) and Fmoc/tert-Butyl (Fmoc/tBu). bachem.com

In the traditional Boc/Bz strategy, the temporary N-terminal Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (often benzyl-based) are cleaved at the end of the synthesis using a very strong acid like anhydrous hydrogen fluoride (B91410) (HF). bachem.comnih.gov Boc-Cys(Acm)-OH fits seamlessly into this methodology. The S-Acm protecting group is stable to the repetitive TFA treatments required for N-terminal deprotection. bachem.compeptide.com Furthermore, it generally withstands the final HF cleavage step, which removes most other side-chain protecting groups. bachem.comnih.gov This stability allows for the synthesis and cleavage of a peptide from the resin while the cysteine residue remains protected as Cys(Acm). The purified, Acm-protected peptide can then be subjected to a separate step for disulfide bond formation in solution. bachem.com

A significant advantage of using Cys(Acm) is the ability to perform chemical manipulations, particularly disulfide bond formation, while the peptide is still attached to the solid support. iris-biotech.debiotage.com On-resin cyclization is often preferred because the pseudo-dilution effect on the solid support favors intramolecular reactions over intermolecular polymerization. iris-biotech.deiris-biotech.de

The most common on-resin manipulation is the direct oxidative cleavage of two Acm groups to form a disulfide bridge. This is typically achieved using a solution of iodine in a solvent like DMF. biotage.compeptide.com The reaction simultaneously removes the Acm groups and oxidizes the resulting free thiols to form the cystine bridge. peptide.com Other reagents, such as thallium trifluoroacetate (B77799), have also been employed for this purpose. sigmaaldrich.com More recently, N-chlorosuccinimide (NCS) has been demonstrated as an effective reagent for one-pot, on-resin Acm removal and disulfide formation, offering a reliable method that is compatible with other cysteine protecting groups like Trityl (Trt). mdpi.comresearchgate.net

Another on-resin strategy involves converting the Cys(Acm) residue into a more reactive intermediate. For instance, Cys(Acm) can be transformed into Cys(Scm) (S-methoxycarbonylsulfenyl) on the resin. nih.gov This Cys(Scm) derivative can then participate in unsymmetrical disulfide bond formation. nih.gov

| Reagent | Conditions | Application |

| Iodine (I₂) / DMF | ~10 equivalents of I₂ in DMF, often with water, for ~40-60 minutes at room temperature. biotage.compeptide.com | On-resin deprotection of two Cys(Acm) residues and concurrent formation of a disulfide bridge. biotage.com |

| N-Chlorosuccinimide (NCS) | NCS in an aqueous buffer system. | Mild, one-pot on-resin Acm removal and disulfide formation, compatible with other protecting groups like Trt. mdpi.com |

| Thallium(III) trifluoroacetate (Tl(CF₃CO₂)₃) | Tl(TFA)₃ in DMF. | Alternative to iodine for on-resin cyclization of Cys(Acm) peptides. sigmaaldrich.com |

| Palladium Chloride (PdCl₂) | PdCl₂ followed by diethyldithiocarbamate (B1195824) (DTC). | Rapid, one-pot disulfide bond formation from Cys(Acm) under aqueous conditions. nih.gov |

This table provides an interactive summary of common reagents used for on-resin manipulations of Cys(Acm).

Disulfide Bond Formation and Engineering

Disulfide bonds are critical for the structural integrity and biological activity of many peptides and proteins. rsc.orgmdpi.com The synthesis of peptides with multiple disulfide bonds requires precise control over which cysteine residues are paired together. Boc-Cys(Acm)-OH is a cornerstone of strategies designed to achieve this regioselective control. nih.govrsc.org

Regioselective disulfide bond formation relies on the use of a set of "orthogonal" cysteine protecting groups that can be removed under different, specific conditions without affecting the others. biotage.comnih.gov The Acm group is a key member of this toolkit because its removal conditions (typically oxidative) are distinct from those used for many other common cysteine protecting groups. bachem.com

A classic orthogonal pairing is the combination of the acid-labile Trityl (Trt) group and the oxidation-labile Acm group. sigmaaldrich.com In a peptide containing four cysteines, two protected with Trt and two with Acm, the Trt groups can be selectively removed first using a mild acid cocktail (e.g., TFA/TIS/H₂O) that leaves the Acm groups intact. sigmaaldrich.comsigmaaldrich.com The resulting free thiols can then be oxidized (e.g., by air or other mild oxidants) to form the first disulfide bond. After purification, the Acm groups on the remaining two cysteines are removed with iodine to form the second, specific disulfide bridge. sigmaaldrich.comrsc.org This strategy allows for the unambiguous synthesis of a desired disulfide isomer. nih.gov

Building on the principle of regioselectivity, sequential strategies enable the formation of multiple disulfide bonds in a defined order. This is crucial for synthesizing complex peptides like conotoxins or insulin, where correct disulfide connectivity is essential for function. rsc.orgmdpi.com The Acm group is frequently used for the formation of the final disulfide bond in such sequences. mdpi.comrsc.org

A typical three-disulfide-bond strategy might employ three orthogonal protecting groups, for example, Cys(Mmt), Cys(Trt), and Cys(Acm). The synthesis would proceed as follows:

First Disulfide Bond: The highly acid-labile Mmt (4-methoxytrityl) groups are selectively removed on-resin using a very dilute acid solution (e.g., 1% TFA in DCM). The first disulfide bond is then formed via on-resin oxidation. biotage.com

Second Disulfide Bond: The peptide is cleaved from the resin, and the Trt groups are removed under slightly stronger acidic conditions. The second disulfide bond is formed in solution.

Third Disulfide Bond: Finally, the stable Acm groups are removed oxidatively with iodine to close the third and final disulfide loop. rsc.org

The choice of protecting groups and the order of their removal are critical for the success of the synthesis. biotage.com The stability of the Acm group throughout the initial deprotection and oxidation steps makes it an ideal candidate for protecting the cysteines that will form the last disulfide bond in the sequence. researchgate.net

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To Acm? |

| Trityl | Trt | Mild Acid (e.g., TFA/TIS) sigmaaldrich.com | Yes |

| 4-Methoxytrityl | Mmt | Very Mild Acid (e.g., 1% TFA) biotage.com | Yes |

| tert-Butylthio | StBu | Reductants (e.g., phosphines) rsc.org | Yes |

| 4-Methoxybenzyl | Mob | Strong Acid (e.g., HF, TFMSA) rsc.org | Yes (in Fmoc) |

| Acetamidomethyl | Acm | Oxidizing Agents (I₂, NCS), Hg²⁺, Pd bachem.commdpi.comnih.gov | N/A |

This interactive table summarizes common cysteine protecting groups and their orthogonality with the Acm group, crucial for planning sequential disulfide bond formation strategies.

Controlled Oxidation Techniques for Cys(Acm)-Containing Peptides

The selective removal of the acetamidomethyl (Acm) group from cysteine residues is a cornerstone for the regioselective formation of disulfide bonds in peptides with multiple cysteine residues. biotage.com This process requires chemical orthogonality, where one protecting group can be removed without affecting others. rsc.org The Acm group is stable to the trifluoroacetic acid (TFA) used for final cleavage from the resin in Fmoc-based solid-phase peptide synthesis (SPPS), allowing for the purification of the Acm-protected linear peptide. bachem.com

The most common method for the deprotection of Cys(Acm) and concurrent disulfide bond formation is oxidation with iodine. sigmaaldrich.compeptide.com The rate of this reaction is highly dependent on the solvent used. In polar solvents like aqueous methanol (B129727) or acetic acid, the oxidation of both Cys(Trt) and Cys(Acm) is rapid. sigmaaldrich.com Conversely, in non-polar solvents such as dichloromethane (B109758) (DCM), the oxidation of Cys(Acm) is significantly slower, providing a basis for selective disulfide bond formation when used in conjunction with more labile protecting groups like trityl (Trt). sigmaaldrich.commdpi.com For instance, a disulfide bond can be formed between two Cys(Trt) residues using iodine in DCM, leaving the Cys(Acm) residues intact for a subsequent, separate oxidation step. mdpi.com

Recent advancements have introduced alternative reagents for Acm removal and oxidation. N-chlorosuccinimide (NCS) has been shown to be an efficient reagent for on-resin disulfide formation, offering a fast and reliable method. researchgate.netacs.org Palladium-based chemistry has also emerged as a powerful tool. A one-pot method using palladium chloride (PdCl2) and diethyldithiocarbamate (DTC) allows for the rapid removal of the Acm group and subsequent disulfide bond formation under mild, aqueous conditions. researchgate.netnih.gov This technique has been successfully applied to the synthesis of oxytocin (B344502) and thioredoxin-1. researchgate.netnih.gov

| Oxidation Method | Reagent(s) | Typical Conditions | Key Features |

| Iodine Oxidation | Iodine (I₂) | Varies with solvent (e.g., DCM, DMF, aq. AcOH) | Solvent-dependent selectivity between Cys(Acm) and Cys(Trt). sigmaaldrich.commdpi.com |

| N-Chlorosuccinimide | NCS | On-resin or in solution | Fast and efficient, compatible with many amino acids except Met and Trp. researchgate.netacs.org |

| Palladium-Mediated | PdCl₂, DTC | Aqueous buffer, room temperature | Rapid, one-pot reaction under mild conditions. researchgate.netnih.gov |

| Thallium(III) Trifluoroacetate | Tl(TFA)₃ | Solution | Alternative to iodine, effective for Acm removal. rsc.org |

| Mercury(II) Acetate (B1210297) | Hg(OAc)₂ | pH 4 buffer, followed by oxidation | Traditional method, though toxicity of mercury is a concern. lifetein.com |

This table provides a summary of common methods for the controlled oxidation of Cys(Acm)-containing peptides.

Research into Disulfide Stapling Methodologies

Peptide stapling is a strategy to constrain a peptide's conformation, often into an α-helical structure, by covalently linking the side chains of two amino acids. This can enhance proteolytic stability, cell permeability, and binding affinity to target proteins. Disulfide bonds are a common type of staple.

The use of Cys(Acm) is integral to disulfide stapling. In this approach, two Cys(Acm) residues are incorporated into a peptide sequence at specific positions (e.g., i and i+7). rsc.org After the synthesis of the linear peptide, the Acm groups are simultaneously removed and oxidized, typically with iodine, to form the disulfide staple. rsc.org This methodology has been shown to induce a high level of α-helicity in the resulting stapled peptides compared to their linear, Acm-protected precursors. rsc.org

Research has also explored the use of S-acetamidomethyl cysteine sulfoxide (B87167) (Cys(Acm)(O)) in stapling. Under acidic conditions, this derivative can selectively react with tyrosine or tryptophan residues to form thioether linkages, offering an alternative to disulfide stapling. acs.org Comparative studies have been conducted to evaluate the effectiveness of different stapling techniques, such as disulfide stapling versus lactam or hydrocarbon stapling, with results indicating that the optimal strategy is often target-dependent. rsc.org

Fragment Condensation and Ligation Strategies

Use in Convergent Peptide Synthesis

Convergent synthesis is a powerful strategy for producing large peptides and small proteins. nih.gov It involves the synthesis of several smaller peptide fragments, which are then joined together. The use of Boc-Cys(Acm)-OH is advantageous in this approach. Because the Acm group is stable to the conditions used for both Boc- and Fmoc-based SPPS and subsequent purification, it can protect cysteine residues within a fragment. bachem.com This prevents unwanted side reactions during the coupling of the fragments. Once the full-length peptide backbone is assembled, the Acm groups can be selectively removed to facilitate the correct formation of disulfide bonds. bachem.com This strategy was employed in the synthesis of a 66-residue peptide containing five disulfide bridges. bachem.com

Applications in Native Chemical Ligation (NCL) Precursors

Native Chemical Ligation (NCL) is a cornerstone technique for the synthesis of large proteins. rsc.org It involves the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine. rsc.org The Acm group plays a crucial role when assembling proteins from three or more fragments. bachem.com For the internal fragments, cysteine residues that are not at the N-terminus must be protected to prevent them from interfering with the ligation reaction. The Acm group is an ideal choice for this purpose due to its stability. nih.gov

After an NCL step, the newly formed peptide may still contain Acm-protected cysteines. These can then be deprotected and oxidized to form disulfide bonds in a subsequent step. nih.gov This orthogonality allows for the sequential formation of both native peptide bonds and disulfide bonds, enabling the total chemical synthesis of complex proteins. For example, in the synthesis of human selenoprotein F, Cys(Acm) was used to protect cysteine residues during NCL and a subsequent desulfurization step. nih.gov

Synthesis of Cyclic Peptides

Strategies for Intramolecular Disulfide Cyclization

Boc-Cys(Acm)-OH is a key building block for synthesizing cyclic peptides containing an intramolecular disulfide bridge. peptide.com The general strategy involves synthesizing a linear peptide containing two Cys(Acm) residues using SPPS. After the linear peptide is cleaved from the resin and purified, the Acm groups are removed with a reagent like iodine, which also facilitates the oxidative cyclization to form the disulfide bond. sigmaaldrich.compeptide.com

Performing the cyclization while the peptide is still attached to the solid support (on-resin cyclization) is an attractive alternative to solution-phase cyclization. bachem.comacs.org The pseudo-dilution effect of the resin favors intramolecular cyclization over intermolecular dimerization or polymerization, which can be problematic in concentrated solutions. mdpi.com Various studies have successfully demonstrated on-resin cyclization of peptides containing Cys(Acm) residues using iodine in solvents like DMF. mdpi.comacs.org The choice of resin and the conditions for the final cleavage are critical to avoid reduction of the newly formed disulfide bond. acs.orgmdpi.com

The orthogonality of the Acm group with other cysteine protecting groups, such as Trt, allows for the sequential, regioselective formation of multiple disulfide bonds in bicyclic or more complex cyclic peptides. biotage.commdpi.com For instance, a Cys(Trt)-Cys(Trt) disulfide bridge can be formed first on-resin, followed by the formation of a Cys(Acm)-Cys(Acm) bridge in a separate step. mdpi.com

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| Boc-Cys(Acm)-OH | N-α-tert-Butoxycarbonyl-S-acetamidomethyl-L-cysteine |

| Cys(Acm) | S-Acetamidomethyl-L-cysteine |

| Cys(Trt) | S-Trityl-L-cysteine |

| Cys(Acm)(O) | S-Acetamidomethyl-L-cysteine sulfoxide |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Boc | tert-Butoxycarbonyl |

| TFA | Trifluoroacetic acid |

| DCM | Dichloromethane |

| DMF | N,N-Dimethylformamide |

| NCS | N-Chlorosuccinimide |

| DTC | Diethyldithiocarbamate |

| PdCl₂ | Palladium(II) chloride |

| NCL | Native Chemical Ligation |

| SPPS | Solid-Phase Peptide Synthesis |

| Trt | Trityl |

| Oxytocin | A cyclic nonapeptide hormone |

| Thioredoxin-1 | A protein involved in redox signaling |

Chemical Stapling via Cys(Acm)

Chemical stapling is a prominent strategy in peptide drug design used to constrain a peptide's conformation, typically into an α-helix, by introducing a covalent brace between two amino acid side-chains. lifetein.comrsc.org This macrocyclization enhances structural stability, resistance to proteolytic degradation, and often improves cell permeability and target affinity. lifetein.com Cysteine (Cys) is a particularly valuable amino acid for stapling due to the high nucleophilicity of its side-chain thiol group. acs.orgrsc.org The acetamidomethyl (Acm) protecting group on the cysteine thiol, creating Cys(Acm), provides a versatile tool for various stapling chemistries. rsc.orgpeptide.com

The use of Cys(Acm) allows for controlled and selective staple formation. One established method involves the simultaneous deprotection of two Acm-protected cysteine residues and their oxidation to form a disulfide bridge. rsc.org This approach, often using iodine, is a straightforward way to create a stabilizing intramolecular linkage. rsc.orgpeptide.com

More advanced and selective strategies have been developed, particularly those involving the sulfoxide derivative, S-Acetamidomethyl cysteine sulfoxide, referred to as Cys(Acm)(O). This derivative enables the formation of thioether staples through C-H sulfenylation reactions with other amino acid residues under specific acidic conditions. acs.orgresearchgate.net This method offers high selectivity, allowing for the creation of precise linkages between cysteine and residues like tyrosine (Tyr) or tryptophan (Trp). acs.orgresearchgate.net The choice of acidic catalyst can direct the reaction, for instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) favors Cys-Tyr bond formation, while the presence of guanidine (B92328) hydrochloride (Gn·HCl) promotes Cys-Trp linkages. acs.orgresearchgate.net These modern techniques expand the toolkit for creating complex and functionally optimized stapled peptides.

The versatility of Cys(Acm) in stapling is highlighted by its application in various research contexts, from inhibiting protein-protein interactions to developing novel peptide-drug conjugates. mdpi.comnih.gov

Table 1: Research Findings on Cys(Acm)-Mediated Peptide Stapling

This table summarizes key research findings and strategies employing Cys(Acm) and its derivatives for peptide stapling.

| Stapling Strategy | Reagents/Conditions | Bond Formed | Residues Involved | Key Findings & Applications | Reference |

| Disulfide Stapling | Iodine (I₂) | Disulfide (-S-S-) | Cys(Acm) & Cys(Acm) | Simultaneous deprotection and oxidation to form a staple. Used in an i,i+7 stapling methodology to induce high α-helicity. | rsc.orgpeptide.com |

| Thioether Stapling (Sulfenylation) | Cys(Acm)(O) with TMSOTf (acid) | Thioether (-S-) | Cys & Tyr | Dicationic species formed under acidic conditions selectively reacts with Tyr over Trp. Used for Cys-Tyr stapling of glucagon-like peptides. | acs.orgresearchgate.net |

| Thioether Stapling (Sulfenylation) | Cys(Acm)(O) with Gn·HCl (acid) | Thioether (-S-) | Cys & Trp | Selectively forms Cys-Trp thioether bonds. The reaction is directed by the specific acidic conditions. | acs.orgysciei.com |

| Multi-Cys Stepwise Stapling | Orthogonal protecting groups (incl. Acm) | Thioether (S-arylation) | Multiple Cys residues | Allows for precise, stepwise manipulation and stapling of multiple cysteines within a peptide sequence under different aqueous conditions. | rsc.org |

| Stapling for Drug Conjugation | Alkynylbenzyl bromide linker | Thioether (-S-) | Cys(Acm) & Cys(Acm) | Stapling of the cysteine lifetein.comsigmaaldrich.com disulfide bond in α-conotoxin LsIA to create fluorescent probes and peptide-drug conjugates (PDCs) while maintaining biological activity. | mdpi.com |

| Hypervalent Iodine-Mediated Stapling | Bifunctional hypervalent iodine reagents | Thioether | Cys & Cys or Cys & Lys | Efficient and selective stapling on unprotected peptides. A stapled p53-derived peptide showed a 12-fold increase in binding affinity to MDM2. | nih.gov |

V. Research Applications in Bio Conjugation and Protein Engineering

Introduction of Thiol Functionality for Bioconjugation Studies

The primary role of Boc-Cys(Acm)-OH in peptide synthesis is to serve as a stable precursor to a reactive cysteine residue. The thiol group of cysteine is highly nucleophilic and prone to undesired side reactions, such as oxidation to form disulfide bonds, during the iterative steps of peptide synthesis. rsc.org The acetamidomethyl (Acm) group effectively "masks" the thiol, preventing these reactions.

The Acm group is notably stable under the conditions used for both major solid-phase peptide synthesis (SPPS) strategies: the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistries. thieme-connect.deiris-biotech.de This orthogonality is crucial, as it allows the peptide chain to be fully assembled and purified with the Acm-protected cysteine intact. thieme-connect.de Once the desired peptide is obtained, the Acm group can be selectively removed to unmask the free sulfhydryl (-SH) group. This deprotection is typically achieved under specific conditions, such as treatment with mercury(II) acetate (B1210297) or silver tetrafluoroborate (B81430), followed by a reducing agent, or more commonly and mildly, with iodine. rsc.orgpeptide.com The liberated thiol is then available for a variety of conjugation chemistries, serving as a chemical handle for attaching other molecules. nih.gov

Cysteine bioconjugation is a powerful tool for the chemical modification of proteins, the construction of antibody-drug conjugates, and for cell imaging studies. nih.gov The ability to introduce a reactive thiol at a predetermined site using Boc-Cys(Acm)-OH is fundamental to these advanced applications.

Synthetic Methodologies for Peptide-Small Molecule Conjugates

The generation of peptide-small molecule conjugates is a significant area of research, particularly in drug development and diagnostics. Boc-Cys(Acm)-OH is instrumental in these synthetic strategies. Following the synthesis of a peptide and the selective deprotection of the Acm group, the exposed thiol can be precisely targeted with thiol-reactive small molecules.

Commonly used reactions for this purpose include:

Michael Addition: Maleimide-functionalized molecules react specifically with thiols to form stable thioether bonds. nih.gov

Nucleophilic Substitution: Alkyl halides, such as iodoacetamides, react with thiols to create thioether linkages. nih.gov

A notable example is the synthesis of peptide-based molecular imaging agents. In one study, a peptide targeting prostate cancer was synthesized using Fmoc-Cys(Acm)-OH (the Fmoc-protected analogue) to incorporate a cysteine residue. nih.gov This cysteine was later used for cyclization, demonstrating the principle of controlled bond formation. Similarly, Boc-Cys(Acm)-OH is used in the liquid-phase synthesis of oxytocin (B344502), a cyclic peptide hormone, where two Cys(Acm) residues are incorporated and later deprotected with iodine to facilitate simultaneous cyclization through disulfide bond formation. google.com These methodologies allow for the covalent attachment of payloads such as imaging agents (e.g., Gd-DOTA for MRI), therapeutic drugs, or fluorescent dyes to a targeting peptide. nih.gov

| Conjugation Target | Thiol-Reactive Group | Resulting Linkage | Application Example |

| Small Molecule Drug | Maleimide | Thioether | Antibody-Drug Conjugates |

| Fluorescent Dye | Iodoacetamide | Thioether | Labeled Research Probes |

| Imaging Agent | Activated Disulfide | Disulfide | Molecular Imaging |

| Peptide/Protein | Thioester | Native Amide Bond | Native Chemical Ligation |

Role in Modulating Protein Conformation for Research Purposes

The three-dimensional structure of a peptide or protein is intrinsically linked to its biological function. The introduction of conformational constraints, such as disulfide bridges, is a powerful strategy to stabilize a desired structure, often enhancing bioactivity and stability. Boc-Cys(Acm)-OH is a key reagent for achieving this.

By incorporating two or more Boc-Cys(Acm)-OH residues into a peptide sequence during synthesis, researchers can dictate the precise locations of future disulfide bonds. peptide.com After the linear peptide is assembled, simultaneous removal of the Acm groups from two cysteine residues and subsequent oxidation leads to the formation of a specific intramolecular disulfide bridge, resulting in a cyclic peptide. bioline.org.br This cyclization dramatically reduces the conformational flexibility of the peptide, locking it into a more rigid and often more potent structure.

The synthesis of oxytocin is a classic example of this application. google.com This approach is also used to create synthetic peptide polymers for immunological studies, where Cys(Acm) residues are placed at both ends of a peptide monomer. bioline.org.br Deprotection and oxidation at high concentrations favor intermolecular disulfide bond formation, leading to linear polymers that can elicit a stronger immune response than the monomeric peptide. bioline.org.br Cysteine substitution is a well-established and powerful tool for investigating protein structure, function, and the conformational changes that occur as proteins transition between functional states. nih.gov

Generation of Research Probes and Tools

The versatility of the thiol group, introduced via Boc-Cys(Acm)-OH, makes it an ideal anchor point for creating a wide range of research probes and tools. By conjugating specific moieties to the cysteine thiol, peptides can be transformed into highly specialized instruments for biological investigation.

Fluorescent and Biotinylated Probes: Attaching fluorescent dyes or biotin (B1667282) tags to a peptide allows for its visualization and tracking in cells or tissues using techniques like confocal microscopy or flow cytometry. explorationpub.com This is invaluable for studying peptide localization, trafficking, and mechanism of action.

Immunogenic Peptides: As mentioned, peptides containing Cys(Acm) can be polymerized to enhance their immunogenicity for antibody production. bioline.org.brexplorationpub.com This is a common strategy for generating antibodies against specific protein epitopes. explorationpub.com

Advanced Bioconjugation Linkers: The sulfoxide (B87167) derivative, Boc-Cys(Acm,O)-OH, offers unique reactivity. It has been used in methods to induce the sulfenylation of tryptophan residues under mild conditions. researchgate.net This reaction, activated by magnesium chloride, creates a covalent bond between cysteine and tryptophan, enabling novel strategies for protein labeling and the creation of peptide heterodimers. researchgate.net

The ability to create these custom tools is fundamental to advancing our understanding of complex biological systems.

Vi. Analytical Methodologies for Research Characterization of Boc Cys Acm,o Oh and Its Derivatives

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools for both the qualitative and quantitative analysis of Boc-Cys(Acm)-OH and its derivatives. They are routinely used to assess the purity of the final product and to isolate it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) stands as a primary method for determining the purity of Boc-Cys(Acm)-OH. omizzur.comcarlroth.com This technique is highly sensitive and provides quantitative data on the percentage of the main compound and any impurities present. In peptide synthesis, HPLC is crucial for monitoring the progress of coupling and deprotection steps. google.comgoogle.com For instance, the purity of Boc-Cys(Acm)-OH is often required to be at least 98% or higher for use in solid-phase peptide synthesis (SPPS). sigmaaldrich.comsigmaaldrich.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing these compounds. A C18 column is frequently employed, and a gradient elution system with solvents such as water and acetonitrile (B52724), often containing a small percentage of trifluoroacetic acid (TFA), is used to achieve separation. ambeed.compsu.edu The TFA helps to improve peak shape and resolution. Detection is typically carried out using a UV detector, as the peptide bonds and aromatic groups (if present in derivatives) absorb UV light.

A specialized application of HPLC involves the pre-column derivatization of amino acids with reagents like o-phthalaldehyde (B127526) (OPA) and a chiral thiol, such as N-tert-butyloxycarbonyl-D-cysteine, to separate and quantify enantiomers. researchgate.net This is particularly relevant for assessing the enantiomeric purity of the L-cysteine derivative.

Table 1: Typical HPLC Parameters for Boc-Cys(Acm)-OH Analysis

| Parameter | Typical Value/Condition | Source |

| Column | Reversed-phase C18 (e.g., CAPCELL PAK C18) | researchgate.net |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | ambeed.compsu.edu |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | ambeed.compsu.edu |

| Elution | Gradient | researchgate.net |

| Detection | UV (typically at 214 nm or 220 nm) | nih.gov |

| Purity Threshold | ≥98% | sigmaaldrich.comsigmaaldrich.comdv-expert.org |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions and for preliminary purity assessment of Boc-Cys(Acm)-OH. omizzur.comsigmaaldrich.com It allows for the quick identification of the presence of starting materials, products, and byproducts in a reaction mixture. While not as quantitative as HPLC, TLC provides valuable qualitative information.

For the analysis of Boc-Cys(Acm)-OH, silica (B1680970) gel plates are typically used as the stationary phase. A variety of solvent systems can be employed as the mobile phase to achieve optimal separation. The choice of the solvent system depends on the polarity of the compound and any derivatives. After development, the spots on the TLC plate are visualized, commonly using UV light (if the compounds are UV active) or by staining with a suitable reagent such as ninhydrin (B49086) (for free amines) or potassium permanganate. A single spot on the TLC plate is often indicative of a pure compound. omizzur.com

Table 2: Common TLC Systems for Boc-Cys(Acm)-OH and Derivatives

| Stationary Phase | Mobile Phase (Eluent System) | Visualization Method | Source |

| Silica Gel | Dichloromethane (B109758)/Methanol (B129727) mixtures | UV light, Potassium Permanganate | sigmaaldrich.com |

| Silica Gel | Chloroform/Methanol/Acetic Acid | UV light, Ninhydrin | sigmaaldrich.com |

| Silica Gel | Ethyl Acetate (B1210297)/Petroleum Ether | UV light | arkat-usa.org |

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the chemical structure of Boc-Cys(Acm)-OH and its derivatives, confirming their identity and providing detailed information about their molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both ¹H NMR and ¹³C NMR are used to characterize Boc-Cys(Acm)-OH. mpg.de

¹H NMR provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity. For Boc-Cys(Acm)-OH, characteristic signals are expected for the protons of the tert-butoxycarbonyl (Boc) group (a singlet around 1.4 ppm), the acetamidomethyl (Acm) group (a singlet for the methyl protons and signals for the methylene (B1212753) protons), and the protons of the cysteine backbone (α-CH, β-CH₂). arkat-usa.orgmpg.de

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their types (e.g., carbonyl, quaternary, methyl). Characteristic peaks for the carbonyl carbons of the Boc and carboxylic acid groups, as well as the carbons of the Acm and cysteine moieties, are observed. mpg.de

Table 3: Representative NMR Data for a Boc-Cys(Acm)-containing Peptide Fragment

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Source |

| Boc (CH₃)₃ | 1.39 (s) | 28.23 | mpg.de |

| Boc Cq | - | 78.85 | mpg.de |

| Acm CH₃ | 2.04 (s) | 22.72 | arkat-usa.orgmpg.de |

| Acm CH₂ | 4.28-4.50 (m) | 40.74 | arkat-usa.orgmpg.de |

| Cys αCH | 4.40-4.43 (m) | 52.44 | mpg.de |

| Cys βCH₂ | 2.72-3.05 (m) | 31.99 | arkat-usa.orgmpg.de |

| Boc CO | - | 154.76 | mpg.de |

| Acm CO | - | 171.22 | mpg.de |

| Cys COOH | - | 169.66 | mpg.de |

| Note: Chemical shifts can vary depending on the solvent and the specific derivative. |

Mass Spectrometry (MS) is a vital technique for determining the molecular weight of Boc-Cys(Acm)-OH and its derivatives with high accuracy. omizzur.com It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. This provides direct confirmation of the compound's elemental composition.

Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. arkat-usa.org The observed molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) should match the calculated molecular weight. For Boc-Cys(Acm)-OH (C₁₁H₂₀N₂O₅S), the molecular weight is 292.35 g/mol . sigmaaldrich.com

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. This provides valuable structural information, as the fragmentation patterns are often characteristic of specific protecting groups and amino acid residues. For example, a common fragment observed is the loss of the Boc group ([M - Boc + H]⁺). mpg.de

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. sigmaaldrich.commpg.de For Boc-Cys(Acm)-OH, the IR spectrum will show characteristic absorption bands for the various functional groups.

Table 4: Characteristic IR Absorption Bands for Boc-Cys(Acm)-OH

| Functional Group | Wavenumber (cm⁻¹) | Description | Source |

| N-H (Amide/Carbamate) | ~3300 | Stretching vibration | mpg.de |

| C-H (Alkyl) | ~2976 | Stretching vibration | mpg.de |

| C=O (Carboxylic Acid) | ~1748 | Stretching vibration | mpg.de |

| C=O (Carbamate, Boc) | ~1715 | Stretching vibration | mpg.de |

| C=O (Amide, Acm) | ~1658 | Stretching vibration (Amide I) | mpg.de |

| N-H (Amide, Acm) | ~1529 | Bending vibration (Amide II) | mpg.de |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration | mpg.de |

The presence and position of these bands provide confirmatory evidence for the structure of Boc-Cys(Acm)-OH and its successful synthesis.

Chiral Purity Analysis

The stereochemistry of amino acids is critical for the biological activity and structural conformation of the final peptide. The synthesis of Boc-Cys(Acm,O)-OH or its incorporation into a peptide chain can sometimes induce racemization, leading to the presence of the undesired D-enantiomer. Therefore, highly sensitive methods are necessary to confirm the chiral purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the enantiomeric purity of protected amino acids. Two main approaches are employed:

Direct Separation on Chiral Stationary Phases (CSPs): This is the most straightforward method, where the enantiomers are separated directly on a column containing a chiral selector. For N-Boc protected amino acids, macrocyclic antibiotic-based CSPs (e.g., vancomycin, teicoplanin) and cyclodextrin-based CSPs have shown excellent resolving capabilities. sigmaaldrich.com The choice of mobile phase, typically a mixture of an organic solvent (like methanol or acetonitrile) and a buffered aqueous solution, is optimized to maximize the separation factor (α) and resolution (Rs) between the L- and D-enantiomers. sigmaaldrich.com

Table 1: Illustrative HPLC-CSP Conditions for N-Boc Amino Acid Enantioseparation

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Detection | Principle of Separation |

|---|---|---|---|

| CHIROBIOTIC™ V (Vancomycin) | Methanol / 0.1% Triethylammonium Acetate (TEAA), pH 4.1 | UV (210-220 nm) | Enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times. |

| CYCLOBOND™ I 2000 (Beta-cyclodextrin) | Acetonitrile / Water with 0.1% Acetic Acid | UV (210-220 nm) | Inclusion complexation where one enantiomer fits better into the chiral cavity of the cyclodextrin (B1172386). |

Indirect Separation via Diastereomer Formation: This method involves derivatizing the amino acid with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase (e.g., C18) column. researchgate.net A common CDA is Marfey's reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, or FDAA). nih.gov Another approach uses o-phthalaldehyde (OPA) in conjunction with a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC), to form fluorescent diastereomeric isoindoles. nih.gov This method offers high sensitivity due to the fluorescent nature of the derivatives.

Capillary Electrophoresis (CE)

Capillary electrophoresis provides an alternative with high separation efficiency and minimal sample consumption. creative-proteomics.com For chiral separations, a chiral selector is added to the background electrolyte (running buffer). researchgate.net

Direct Chiral CE: Cyclodextrins and their derivatives are the most common chiral selectors used for amino acid enantioseparation. researchgate.netnih.gov The differential interaction of the enantiomers with the cyclodextrin cavity as they migrate through the capillary under an electric field leads to their separation. creative-proteomics.comnih.gov

Indirect Chiral CE: Similar to HPLC, the analyte can be derivatized with a chiral reagent prior to analysis, and the resulting diastereomers are separated by standard capillary zone electrophoresis (CZE) or micellar electrokinetic chromatography (MEKC). researchgate.net

Gas Chromatography (GC)

GC can also be used for enantiomeric purity analysis, though it is less common for protected amino acids due to their low volatility. The method requires the removal of protecting groups followed by derivatization (e.g., esterification and acylation) to create volatile derivatives, which are then separated on a chiral stationary phase. cat-online.com This multi-step process increases the risk of racemization during sample preparation. cat-online.com

Quantitative Analytical Methods in Synthetic Research

Accurate quantification of this compound is essential for calculating reaction yields, determining purity, and ensuring correct stoichiometry in subsequent coupling steps during peptide synthesis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC with UV detection is the workhorse method for routine quantitative analysis in synthetic chemistry. It is used to monitor the progress of reactions, assess the purity of the crude product, and quantify the final, purified compound. A standard protocol involves a C18 column with a gradient elution system, typically using water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. psu.edu Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte. psu.edu While the Boc group itself has a weak chromophore, detection is usually performed at low wavelengths (e.g., 210-220 nm).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an indispensable tool for modern synthetic research. nebiolab.com

Qualitative and Quantitative Analysis: LC-MS provides the molecular weight of the eluting compound, confirming the identity of this compound and any byproducts or impurities. For quantitative analysis, the extracted ion chromatogram (EIC) for the specific mass-to-charge ratio (m/z) of the target compound is used. nih.govmdpi.com This approach is significantly more selective and often more sensitive than UV detection, particularly in complex matrices. nih.gov

Methodology: Tandem mass spectrometry (LC-MS/MS) in Selected Reaction Monitoring (SRM) mode offers the highest level of selectivity and accuracy for quantification, minimizing interference from co-eluting matrix components. nih.govshimadzu.com

Table 2: Representative LC-MS Parameters for Quantitative Analysis of Amino Acid Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Separation of analyte from impurities based on hydrophobicity. |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | Formic acid aids in protonation for positive ion mode ESI. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺ for detection. |

| Detection Mode | Selected Reaction Monitoring (SRM) or Full Scan | SRM provides high quantitative accuracy; Full Scan provides identity confirmation. |

Quantitative NMR (qNMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, primarily known for structural elucidation, can also be employed as a powerful quantitative tool. univ-nantes.fr

Principle: qNMR is a primary ratio method, meaning it can provide the concentration or purity of a sample without a compound-specific reference standard. sigmaaldrich.com The determination is made by comparing the integral of a specific, well-resolved proton signal from the analyte (e.g., the nine equivalent protons of the Boc group in this compound) with the integral of a signal from a certified internal standard of known concentration and purity. sigmaaldrich.com

Advantages: This technique is non-destructive and can provide a direct measure of molar concentration with high precision and accuracy, traceable to primary standards like those from NIST. sigmaaldrich.com

Experimental Considerations: For accurate quantification, experimental parameters must be carefully controlled. This includes ensuring a long relaxation delay (D1) to allow for complete T1 relaxation of all relevant nuclei, verifying the absence of overlapping signals between the analyte and the internal standard, and achieving a high signal-to-noise ratio. univ-nantes.frsigmaaldrich.com

Table 3: Key Considerations for a Quantitative NMR (qNMR) Experiment

| Parameter/Component | Requirement | Rationale |

|---|---|---|

| Internal Standard | Certified purity, known concentration, chemically inert, and has signals that do not overlap with the analyte. | Provides the reference for quantification. Maleic acid or dimethyl sulfone are common examples. |

| Solvent | Deuterated solvent (e.g., DMSO-d6, CDCl3) that fully dissolves both analyte and standard. | Provides the field frequency lock and avoids large solvent signals obscuring analyte peaks. |

| Pulse Angle | Typically 30° or 90°. A 90° pulse gives better signal-to-noise. | Ensures uniform excitation across the spectrum. |

| Relaxation Delay (D1) | Set to at least 5 times the longest T1 relaxation time of the protons being integrated. | Crucial for ensuring signal integrals are directly proportional to the number of protons. |

Vii. Future Directions and Emerging Research Avenues

Development of Novel Acm Deprotection Methods for Enhanced Selectivity

The acetamidomethyl (Acm) group is valued for its stability during solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. peptide.com However, traditional methods for its removal, such as those involving mercuric acetate (B1210297), are often harsh and utilize toxic heavy metals, which has limited their application. nih.govumn.eduresearchgate.net Consequently, a significant area of research is the development of milder, more selective, and orthogonal deprotection methods.

Recent advancements have introduced a variety of reagents that offer improved conditions for Acm cleavage and subsequent disulfide bond formation. These methods aim to provide greater control, especially in the synthesis of peptides with multiple disulfide bridges where regioselective formation is critical. peptide.combiotage.com

Key research findings in novel Acm deprotection methods include:

N-Chlorosuccinimide (NCS): NCS-mediated removal of the Acm group provides a fast and reliable method for on-resin disulfide bridge formation. nih.govmdpi.com This method has been shown to be compatible with other common cysteine protecting groups, such as trityl (Trt), allowing for selective deprotection. For instance, Acm can be removed with NCS without affecting the Trt group. nih.govmdpi.com

Platinum(IV) Complexes: A Pt(IV) complex, trans-[PtBr2(CN)4]2–, has been developed for the efficient oxidative deprotection of two Acm groups to directly form an intramolecular disulfide bond. acs.org This one-pot method operates in an aqueous medium under aerobic conditions, with reactions often completing within 30 minutes. acs.org

Copper(II)-based Systems: A protocol utilizing CuSO4 in conjunction with a 1,2-aminothiol under aerobic conditions has been established for Acm deprotection and disulfide bond formation. rsc.orgresearchgate.net This method was successfully applied to the one-pot/stepwise disulfide bridging synthesis of Apamin. rsc.org

Palladium(II) Complexes: To overcome the harsh conditions and purification challenges of traditional methods, a rapid and efficient Acm removal technique using Pd(II) complexes in an aqueous medium has been reported. researchgate.net

Triisopropylsilane (TIS): Commonly used as a cation scavenger, TIS has been shown to act as a reducing agent that facilitates the removal of the Acm group in the presence of trifluoroacetic acid (TFA). nih.gov Studies indicate that a TFA/TIS mixture can effectively convert Cys(Acm) to the free thiol and the corresponding disulfide. nih.gov

| Deprotection Reagent/System | Key Features | Notable Applications/Findings | Citation |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Fast, reliable, on-resin application. | Selective removal of Acm in the presence of Trt; synthesis of α-conotoxin SI. | nih.govmdpi.com |

| trans-[PtBr2(CN)4]2– | Rapid (reactions <30 min), one-pot, aqueous medium. | Regioselective synthesis of peptides with two disulfide bonds like Apamin and α-conotoxin SI. | acs.org |

| CuSO4 / 1,2-aminothiol | Aerobic conditions, suitable for one-pot disulfide bridging. | Stepwise disulfide formation in the synthesis of Apamin. | rsc.orgresearchgate.net |

| Palladium(II) Complexes | Rapid, efficient, performed in aqueous medium. | Overcomes shortcomings of harsh traditional methods. | researchgate.netresearchgate.net |

| Triisopropylsilane (TIS) / TFA | Acts as a reducing agent, not just a scavenger. | Promotes both deprotection to Cys-SH and disulfide formation. | nih.gov |

Integration into Automated Peptide Synthesis Systems

The evolution of solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has led to the development of sophisticated automated peptide synthesizers that streamline the production of peptides by standardizing the repetitive cycles of deprotection, coupling, and washing. americanpeptidesociety.orgnih.govnih.gov The integration of Boc-Cys(Acm,O)-OH into these automated workflows is crucial for the efficient synthesis of complex cysteine-containing peptides.

The primary advantage of automation is the reduction of manual labor, increased reproducibility, and the capability for parallel synthesis, which enhances throughput. americanpeptidesociety.org For this compound, its compatibility with automated SPPS hinges on the robustness of the Boc protecting group during the synthesis cycles and the orthogonality of the Acm group. The Acm group remains stable during the repeated TFA treatments used for Boc removal in standard Boc-SPPS protocols. peptide.com

The challenge and area of development lie in automating the Acm deprotection and disulfide bond formation steps, which are often performed post-synthesis. Research into on-resin deprotection methods is particularly relevant for full automation. biotage.com For example, an iodine-mediated Acm removal and concomitant cysteine oxidation can be adapted to simplify the automation process for on-resin disulfide bond formation. biotage.com The development of automated protocols that incorporate these selective on-resin cyclization steps is a key future direction, enabling a more "walk-away" operation for producing complex cyclic peptides.

| Aspect of Automation | Relevance to this compound | Future Development Focus | Citation |

|---|---|---|---|

| Core SPPS Cycles | The Boc group is removed in each cycle, while the Acm group on the cysteine side chain remains stable to the acidic deprotection conditions (TFA). | Optimization of coupling and deprotection times for sequences containing this compound to minimize side reactions. | americanpeptidesociety.orgnih.gov |

| On-Resin Deprotection | Allows for disulfide bond formation before the peptide is cleaved from the solid support, simplifying purification. | Integrating novel, milder deprotection reagents (e.g., NCS, Pt(IV) complexes) into automated synthesizer protocols for regioselective disulfide formation. | biotage.comnih.gov |

| High-Throughput Synthesis | Automation enables parallel synthesis of multiple peptide sequences containing Cys(Acm). | Developing standardized automated protocols for creating libraries of cyclic peptides for screening purposes. | americanpeptidesociety.org |

Exploration in Advanced Peptide Library Synthesis for Research

Peptide libraries are powerful tools in drug discovery and biomedical research for identifying novel ligands, enzyme inhibitors, and therapeutic leads. The inclusion of cysteine residues, and therefore the need for protecting groups like Acm, is critical for creating libraries of peptides with defined structural constraints, such as disulfide bridges. adventchembio.com